6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
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Overview
Description
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is characterized by its unique fused ring structure, which combines a thiazole ring with a pyridine ring. Such structures are often of significant interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with appropriate thiazole precursors under basic conditions, such as using triethylamine in ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include DNA gyrase in bacteria and specific receptors in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyranothiazole share similar structural motifs and biological activities.
Pyridine derivatives: Compounds such as pyridine and its fused derivatives also exhibit comparable chemical properties.
Uniqueness
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-4-7-5(2)6(3)8-9(11(14)15)13-16-10(8)12-7/h4H2,1-3H3,(H,14,15) |
InChI Key |
VLELLLPYECTQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C1C)C)C(=NS2)C(=O)O |
Origin of Product |
United States |
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